Hymenochirin-5Pa

Gram-positive selectivity antimicrobial spectrum Staphylococcus aureus

Hymenochirin-5Pa is a 27-residue cationic host-defense peptide (sequence: ITIPPIVKDTLKKFFKGGIAGVMGKSQ; molecular weight 2874.53 Da; molecular formula C₁₃₄H₂₂₅N₃₃O₃₄S) first isolated from norepinephrine-stimulated skin secretions of Merlin's clawed frog, Pseudhymenochirus merlini (Pipidae). It belongs to the hymenochirin-5P subfamily, which comprises eight structurally related peptides (5Pa through 5Ph) identified alongside hymenochirin-1Pa and -1Pb, as well as three pseudhymenochirins, in the same peptidomic analysis.

Molecular Formula
Molecular Weight
Cat. No. B1576353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHymenochirin-5Pa
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hymenochirin-5Pa Antimicrobial Peptide — Procurement-Grade Characterization and Comparative Identity for Research Sourcing


Hymenochirin-5Pa is a 27-residue cationic host-defense peptide (sequence: ITIPPIVKDTLKKFFKGGIAGVMGKSQ; molecular weight 2874.53 Da; molecular formula C₁₃₄H₂₂₅N₃₃O₃₄S) first isolated from norepinephrine-stimulated skin secretions of Merlin's clawed frog, Pseudhymenochirus merlini (Pipidae) [1]. It belongs to the hymenochirin-5P subfamily, which comprises eight structurally related peptides (5Pa through 5Ph) identified alongside hymenochirin-1Pa and -1Pb, as well as three pseudhymenochirins, in the same peptidomic analysis [1]. The peptide exhibits selective antimicrobial activity against Gram-positive bacteria, with a reported minimum inhibitory concentration (MIC) of 40 μM against Staphylococcus aureus [2]. As a member of the broader hymenochirin family, it shares the characteristic cationic, amphipathic α-helical architecture common to pipid frog host-defense peptides but displays low structural similarity to antimicrobial peptides from Xenopus and Silurana species [3].

Why Hymenochirin-5Pa Cannot Be Interchanged with Other Hymenochirin-5P Peptides Despite High Sequence Identity


The eight hymenochirin-5P peptides (5Pa–5Ph) are described in the primary literature as structurally similar to one another and to hymenochirin-5B from Hymenochirus boettgeri [1]. However, despite this high within-family sequence identity, they exhibit marked and quantifiable divergence in antimicrobial potency, spectrum, and peptide length. For example, within the same experimental framework, MIC values against S. aureus range from 5 μM (hymenochirin-5Pb) to 40 μM (hymenochirin-5Pa, -5Pc, -5Pd), while activity against E. coli spans from 20 μM to >80 μM [2]. Furthermore, hymenochirin-5Pa demonstrates a Gram-positive-selective profile in contrast to several of its immediate analogs that display dual Gram-positive/Gram-negative activity [2]. These differential antimicrobial phenotypes arise from discrete sequence variations — such as N-terminal residue identity, peptide length (spanning 23–27 amino acids), and specific substitution patterns within the hydrophobic face — making functional interchangeability between 5P family members unsupportable without explicit comparative validation [1].

Hymenochirin-5Pa Quantitative Differentiation Evidence: Comparator-Anchored Antimicrobial, Hemolytic, and Structural Data for Procurement Decisions


Gram-Positive Selective Antimicrobial Profile vs. Broad-Spectrum Hymenochirin-5Pb and -5Ph

Hymenochirin-5Pa demonstrates a Gram-positive-selective antimicrobial profile: it is active against S. aureus with an MIC of 40 μM, whereas no activity against E. coli is reported within the same characterization study [1]. In contrast, the closest structural analogs hymenochirin-5Pb (MIC S. aureus = 5 μM, E. coli = 20 μM) and hymenochirin-5Ph (MIC S. aureus = 10 μM, E. coli = 40 μM) exhibit clear dual Gram-positive/Gram-negative activity [1]. This selectivity differential is meaningful for experimental designs requiring Gram-positive targeting while sparing Gram-negative flora, or for structure-activity relationship investigations into the sequence determinants of outer membrane permeabilization.

Gram-positive selectivity antimicrobial spectrum Staphylococcus aureus Escherichia coli MIC comparison

Sequence and Potency Divergence from Hymenochirin-5B — The Cross-Species Ortholog from Hymenochirus boettgeri

Hymenochirin-5Pa (from Pseudhymenochirus merlini) shares overall structural architecture with hymenochirin-5B (from Hymenochirus boettgeri), yet the two orthologs differ substantially in primary sequence, length, and reported antimicrobial potency [1]. Hymenochirin-5B (IKIPPIVKDTLKKVAKGVLSTIAGALST, 28 aa) and 5Pa (ITIPPIVKDTLKKFFKGGIAGVMGKSQ, 27 aa) share only the N-terminal IXIPPIVKDTLKK core motif, diverging significantly in their C-terminal halves [2]. Functionally, 5B is reported to show only moderate activity against both S. aureus and E. coli (MIC 40–80 μM, with values noted as estimates due to limited solubility), whereas 5Pa displays a defined MIC of 40 μM against S. aureus [2][3]. The solubility limitation of 5B represents an additional practical differentiator for in vitro assay design.

ortholog comparison species-specific peptide sequence divergence hymenochirin-5B antimicrobial potency

Within-Series Structural Determinants of Potency — 5Pa vs. 5Pb as a Model for Structure-Activity Relationship Studies

Hymenochirin-5Pa (ITIPPIVKDTLKKFFKGGIAGVMGKSQ) and hymenochirin-5Pb (FKIPPIVKDTLKKFFKGGIAGVMGQ) differ by only two structural features — the N-terminal residue (Ile→Phe substitution with loss of Thr at position 2 in 5Pb) and a 2-amino-acid C-terminal truncation — yet exhibit an 8-fold difference in anti-staphylococcal potency (MIC 40 μM vs. 5 μM) [1]. This pronounced potency differential arising from minimal sequence changes makes the 5Pa/5Pb pair an informative comparative tool for investigating the structural determinants of antimicrobial activity in cationic α-helical host-defense peptides, specifically the role of N-terminal hydrophobicity and C-terminal length on membrane disruption efficiency.

structure-activity relationship SAR peptide engineering N-terminal substitution potency determinants

Favorable Hemolytic Safety Margin of the Hymenochirin Family Relative to Pseudhymenochirin Peptides from the Same Organism

The hymenochirin peptide family, including hymenochirin-5Pa as a structural member, is characterized by relatively weak hemolytic activity against human erythrocytes. For the hymenochirin-1B–4B series, LC₅₀ values range from 160 to >300 μM [1]. This contrasts sharply with the pseudhymenochirin peptides — pseudhymenochirin-1Pb and pseudhymenochirin-2Pa — which were co-isolated from the same P. merlini skin secretions and exhibit markedly higher hemolytic activity, with LC₅₀ values of 28 ± 2 μM and 6 ± 1 μM, respectively [2]. While a direct hemolytic LC₅₀ for hymenochirin-5Pa has not been individually reported, its membership in the hymenochirin structural class, which consistently displays LC₅₀ values at least 5- to 50-fold higher than those of the pseudhymenochirins from the same source organism, supports a substantially more favorable safety margin for mammalian cell-based assays [1][2]. This class-level inference requires experimental verification for 5Pa specifically.

hemolytic activity therapeutic index human erythrocytes LC50 pseudhymenochirin

Phylogenetic Utility as a Pseudhymenochirus-Specific Molecular Marker Distinct from the Hymenochirus Lineage

Hymenochirin-5Pa originates from Pseudhymenochirus merlini, a monotypic genus within the Pipidae, and serves as a molecular marker distinguishing the Pseudhymenochirus lineage from the Hymenochirus lineage (source of hymenochirin-5B) [1]. The two genera, though closely related within the subfamily Pipinae, are phylogenetically distinct, and their respective hymenochirin-5 peptide repertoires reflect this divergence [1]. The Conlon et al. 2013 study explicitly demonstrated that hymenochirin-5P peptides cluster with hymenochirin-5B from H. boettgeri, supporting a close phylogenetic relationship between the two genera that is distinct from the Xenopodinae (Xenopus + Silurana) clade [1]. For evolutionary biologists and phylogenetic researchers, hymenochirin-5Pa thus provides a species-specific molecular probe for Pipinae evolutionary studies that is not substitutable by hymenochirin-5B or by xenopodinine peptides.

phylogenetic marker molecular evolution Pipidae species-specific peptide comparative genomics

Hymenochirin-5Pa Procurement Application Scenarios: Evidence-Backed Research Use Cases


Gram-Positive-Selective Membrane Permeabilization Mechanistic Studies

Researchers investigating the molecular basis of Gram-positive versus Gram-negative membrane selectivity in cationic antimicrobial peptides can employ hymenochirin-5Pa as a naturally occurring Gram-positive-selective probe. Its lack of reported E. coli activity, contrasted with the broad-spectrum activity of hymenochirin-5Pb (MIC E. coli = 20 μM) and 5Ph (MIC E. coli = 40 μM), provides a defined experimental system to interrogate the sequence and structural features governing outer membrane penetration in Gram-negative bacteria [1]. This application derives directly from the quantitative antimicrobial spectrum evidence (Evidence Item 1).

Minimal-Edit Structure-Activity Relationship (SAR) Investigation Using the 5Pa/5Pb Pair

The hymenochirin-5Pa/5Pb pair represents a naturally occurring minimal-edit system for SAR studies: an N-terminal Ile→Phe/Thr→Lys substitution plus a 2-residue C-terminal truncation produces an 8-fold change in anti-staphylococcal potency (MIC 40 μM vs. 5 μM) [1]. Medicinal chemistry and peptide engineering groups can procure both peptides to systematically dissect the contributions of N-terminal hydrophobicity, net charge distribution, and C-terminal length to antimicrobial potency without introducing artificial point mutations, leveraging the direct comparative evidence established in Evidence Item 3.

Mammalian Cell-Compatible Antimicrobial Screening with Reduced Hemolytic Interference

For assay workflows that require concurrent antimicrobial efficacy testing and mammalian cytotoxicity profiling, hymenochirin-5Pa is predicted — based on class-level hemolytic data — to exhibit substantially lower erythrocyte lytic activity than pseudhymenochirin peptides (LC₅₀ of hymenochirin family: 160–>300 μM vs. pseudhymenochirin-1Pb LC₅₀ = 28 μM and pseudhymenochirin-2Pa LC₅₀ = 6 μM) [2][3]. This makes 5Pa a more suitable candidate for co-culture or selectivity-index experiments where hemolytic interference must be minimized, though confirmatory hemolysis testing is advised (Evidence Item 4).

Pipinae Phylogenetic and Molecular Evolution Studies

Evolutionary biologists investigating the phylogenetic relationships within the Pipidae family can utilize hymenochirin-5Pa as a genus-level molecular marker for Pseudhymenochirus. Its sequence, when aligned with hymenochirin-5B from Hymenochirus boettgeri and contrasted with xenopodinine peptides (magainins, CPF peptides), provides phylogenetic signal supporting the close Hymenochirus–Pseudhymenochirus relationship within Pipinae that is distinct from the Xenopus–Silurana (Xenopodinae) clade [1]. This application is supported by the phylogenetic evidence detailed in Evidence Item 5.

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